staminol D
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Overview
Description
staminol D is a natural product found in Orthosiphon with data available.
Scientific Research Applications
Novel Diterpene Structure
Staminol D, derived from the Vietnamese medicinal plant Orthosiphon stamineus, is identified as a diterpene with a unique carbon framework. This novel structure was elucidated through spectroscopic analysis, highlighting its distinct chemical composition (Stampoulis et al., 1999).
Inhibitory Activity on Nitric Oxide Production
Research indicates that certain diterpenes from Orthosiphon stamineus, like this compound, demonstrate dose-dependent inhibition of nitric oxide production in macrophage-like cells. This suggests potential anti-inflammatory applications for this compound, as nitric oxide is a key player in inflammatory responses (Nguyen et al., 2004).
Properties
Molecular Formula |
C31H36O10 |
---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
[(2S,3S,4R,4aS,4bR,8aR,10R,10aR)-6,10-diacetyloxy-3-ethenyl-2,10a-dihydroxy-2,4b,8,8-tetramethyl-1,7-dioxo-3,4,4a,8a,9,10-hexahydrophenanthren-4-yl] benzoate |
InChI |
InChI=1S/C31H36O10/c1-8-19-23(41-26(35)18-12-10-9-11-13-18)24-29(6)15-20(39-16(2)32)25(34)28(4,5)21(29)14-22(40-17(3)33)31(24,38)27(36)30(19,7)37/h8-13,15,19,21-24,37-38H,1,14H2,2-7H3/t19-,21-,22+,23+,24+,29-,30-,31-/m0/s1 |
InChI Key |
XBLOXIMBZRFVEK-KPKFSDCZSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=C(C(=O)C2(C)C)OC(=O)C)([C@@H]3[C@@]1(C(=O)[C@@]([C@H]([C@H]3OC(=O)C4=CC=CC=C4)C=C)(C)O)O)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(=O)C(=CC2(C3C1(C(=O)C(C(C3OC(=O)C4=CC=CC=C4)C=C)(C)O)O)C)OC(=O)C)(C)C |
Synonyms |
staminol D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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